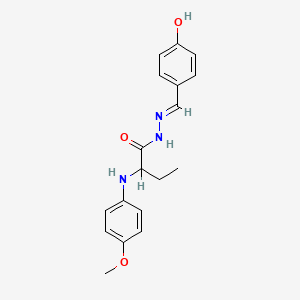
N'-(4-hydroxybenzylidene)-2-(4-methoxyanilino)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and other interactions with biological molecules, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
The combination of these functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-17(20-14-6-10-16(24-2)11-7-14)18(23)21-19-12-13-4-8-15(22)9-5-13/h4-12,17,20,22H,3H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
RJBBXNKPPYCPIT-XDHOZWIPSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10958355.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958362.png)
![Propyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10958364.png)
![N-[6-bromo-2-(2-chloro-5-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-ethoxybenzamide](/img/structure/B10958367.png)
![11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958369.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10958374.png)
-yl)methanone](/img/structure/B10958390.png)
![4-propyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958396.png)
![6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10958399.png)
![4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958408.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10958414.png)
![2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10958417.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10958421.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10958431.png)
